4-bromo-N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide
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Overview
Description
3-(2-BROMO-4-NITROPHENYL)-1-(4-BROMOBENZOYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-BROMO-4-NITROPHENYL)-1-(4-BROMOBENZOYL)THIOUREA typically involves the reaction of 2-bromo-4-nitroaniline with 4-bromobenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-BROMO-4-NITROPHENYL)-1-(4-BROMOBENZOYL)THIOUREA can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Derivatives with different substituents replacing the bromine atoms.
Reduction: Amino derivatives.
Oxidation: Sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-BROMO-4-NITROPHENYL)-1-(4-BROMOBENZOYL)THIOUREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromine groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-BROMO-4-NITROPHENYL)-1-(4-CHLOROBENZOYL)THIOUREA
- 3-(2-BROMO-4-NITROPHENYL)-1-(4-METHYLBENZOYL)THIOUREA
- 3-(2-BROMO-4-NITROPHENYL)-1-(4-FLUOROBENZOYL)THIOUREA
Uniqueness
3-(2-BROMO-4-NITROPHENYL)-1-(4-BROMOBENZOYL)THIOUREA is unique due to the presence of two bromine atoms and a nitro group, which may confer specific reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H9Br2N3O3S |
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Molecular Weight |
459.1 g/mol |
IUPAC Name |
4-bromo-N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H9Br2N3O3S/c15-9-3-1-8(2-4-9)13(20)18-14(23)17-12-6-5-10(19(21)22)7-11(12)16/h1-7H,(H2,17,18,20,23) |
InChI Key |
NDVYCLOGFARPGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
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